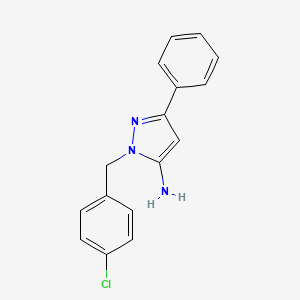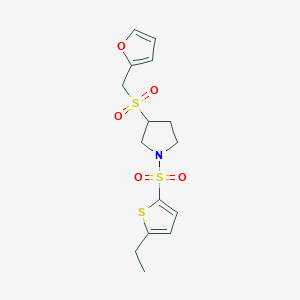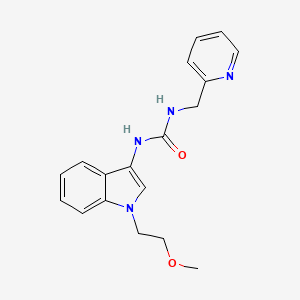
2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include studying its reactivity, the mechanism of its reactions, and the products formed .Physical and Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties may also be studied .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound 2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamine, similar to other pyrazole derivatives, is involved in various synthetic pathways leading to heterocyclic compounds with potential applications in materials science and medicinal chemistry. For instance, the synthesis of pyrazole-4-carboxylic acid derivatives through the reaction of pyrazole compounds with substituted benzothiazol-2-ylamine and thiadiazol-2-ylamine has been reported, yielding products in good yields, indicating the versatility of pyrazole derivatives in synthetic chemistry (Liming et al., 2003). Additionally, the structural characterization of Schiff base ligands derived from pyrazole compounds via single crystal X-ray diffraction demonstrates the importance of these derivatives in the study of molecular structures and interactions (Thakar et al., 2015).
Biological Evaluation
Pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities, highlighting their potential as therapeutic agents. A study involving the multi-component cyclo-condensation reaction of pyrazole compounds resulted in derivatives that were tested for anti-bacterial and anti-fungal properties, with some also being evaluated for anti-inflammatory activity (Kendre et al., 2015).
Spectroscopic and Photophysical Studies
Pyrazoline derivatives, including those related to this compound, have been explored for their spectroscopic properties and potential applications in sensing and materials science. The study of substituted pyrazolines has revealed that their spectroscopic properties, such as emission and charge transfer, can be significantly influenced by the nature of the substituents and solvent polarity, providing insights into their utility in developing new materials and sensors (Rurack et al., 2000).
Transition Metal Ion Recognition
Research on pyrazoline derivatives has also demonstrated their affinity toward transition metal ions, with specific derivatives showing enhanced fluorescence intensity upon interaction with certain metal ions, such as Zn2+. This property is particularly relevant for the development of fluorescent sensors and materials for detecting and quantifying metal ions in various environments (Shi et al., 2007).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c17-14-8-6-12(7-9-14)11-20-16(18)10-15(19-20)13-4-2-1-3-5-13/h1-10H,11,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRXTDGETSNRAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]prop-2-yn-1-one](/img/structure/B2854760.png)

![8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2854765.png)
![N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3,4-dimethylbenzamide](/img/structure/B2854766.png)
![5-(4-fluorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2854767.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2854768.png)





![trans-4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B2854776.png)
![3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid](/img/structure/B2854778.png)
![6-[(3R)-3-Aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione;dihydrochloride](/img/structure/B2854780.png)
